

Application Note: Preparation of Indazole-Cl Stock Solutions in DMSO

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Compound of Interest		
Compound Name:	Indazole-Cl	
Cat. No.:	B1671865	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction **Indazole-CI**, also known as Ind-CI, is a selective estrogen receptor β (ER β) agonist and a selective estrogen receptor modifier (SERM).[1][2][3] It is a valuable research tool for investigating the roles of ER β in various physiological and pathological processes. Research has shown its potential therapeutic effects, including anti-inflammatory properties, inhibition of hypoxia-induced cyclooxygenase-2 (COX-2) expression, and the promotion of remyelination in models of multiple sclerosis.[2][4][5][6] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for **Indazole-CI** due to its high solubilizing capacity.[1] This document provides a detailed protocol for the preparation, storage, and handling of **Indazole-CI** stock solutions in DMSO.

Data Presentation Physicochemical and Solubility Data

All quantitative data regarding the properties of Indazole-CI are summarized below.



Property	Value	Reference
Synonyms	Indazole Cl, Ind-Cl	[1][2]
CAS Number	848142-62-1	[1]
Molecular Formula	C13H9CIN2O2	[1]
Molecular Weight	260.68 g/mol	[1]
Solubility in DMSO	4.5 mg/mL (17.26 mM)	[1]

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and activity of **Indazole-CI**.

Form	Storage Temperature	Duration	Reference
Solid Powder	-20°C	3 years	[1]
DMSO Stock Solution	-80°C	6 months to 1 year	[1][2]
DMSO Stock Solution	-20°C	1 month (under nitrogen)	[2]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.[2][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Indazole-Cl Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Indazole-CI** in DMSO.

Materials:

• **Indazole-Cl** powder (CAS 848142-62-1)



- Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes or cryovials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Sonicator (bath or probe)
- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.[8]

Procedure:

- Safety Precautions: Handle **Indazole-CI** powder in a well-ventilated area or a chemical fume hood.[8] Wear appropriate PPE. Note that DMSO can facilitate the absorption of substances through the skin.[9][10]
- Calculation: Determine the mass of Indazole-CI required. To prepare 1 mL of a 10 mM stock solution:
 - Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
 - Mass (mg) = 0.010 mol/L x 0.001 L x 260.68 g/mol x 1000 mg/g = 2.61 mg
- Weighing: Accurately weigh 2.61 mg of Indazole-CI powder and place it into a sterile vial.
- Dissolution:
 - Add 1 mL of anhydrous DMSO to the vial containing the Indazole-CI powder.
 - Cap the vial tightly and vortex thoroughly for 1-2 minutes.
 - To ensure complete dissolution, sonicate the solution for 5-10 minutes.[1] Visually inspect the solution to confirm that no solid particles remain.



- Aliquoting and Storage:
 - Dispense the 10 mM stock solution into single-use aliquots (e.g., 20 μL) in sterile, clearly labeled cryovials.
 - Store the aliquots at -80°C for long-term stability (up to 1 year).[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the high-concentration DMSO stock for use in aqueous-based experiments, such as cell culture. The key is to perform a stepwise dilution to prevent precipitation of the compound.[1]

Procedure:

- Thawing: Remove one aliquot of the 10 mM Indazole-CI stock solution from the -80°C freezer and thaw it at room temperature.
- Intermediate Dilution (Optional but Recommended):
 - \circ Prepare an intermediate dilution of the stock solution in DMSO. For example, to make a 1 mM solution, dilute the 10 mM stock 1:10 by adding 5 μ L of the stock to 45 μ L of DMSO.
- Final Dilution in Aqueous Medium:
 - To prepare the final working concentration, add the stock or intermediate solution to the pre-warmed (37°C) cell culture medium or buffer.[1]
 - Example: To prepare 10 mL of a 10 μM working solution from a 10 mM stock:
 - Volume of Stock = (Final Concentration x Final Volume) / Stock Concentration
 - Volume of Stock = $(10 \mu M \times 10 mL) / 10,000 \mu M = 0.01 mL = 10 \mu L$
 - \circ Add 10 μ L of the 10 mM stock solution to 10 mL of culture medium. Mix immediately and thoroughly by pipetting or gentle vortexing.

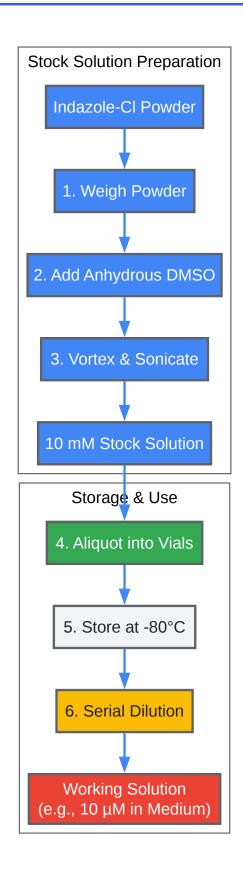


- DMSO Concentration Control: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.5%.[7] In the example above, the final DMSO concentration is 0.1% (10 μL in 10 mL).
- Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the culture medium to account for any effects of the solvent on the experimental system.[7]

Mandatory Visualizations Experimental Workflow

The following diagram illustrates the workflow for preparing **Indazole-CI** stock and working solutions.





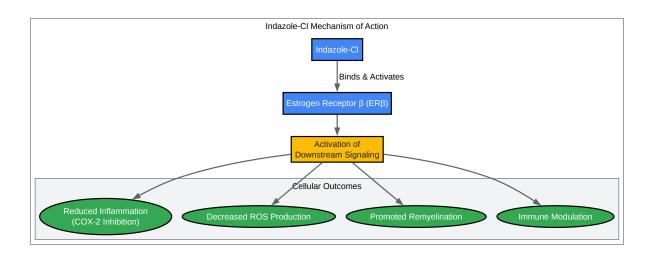
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Caption: Workflow for preparing Indazole-CI solutions.



Signaling Pathway

Indazole-CI functions as a selective agonist for Estrogen Receptor β (ER β), initiating downstream signaling cascades that lead to various cellular responses, including anti-inflammatory and neuroprotective effects.



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Caption: Simplified signaling pathway of **Indazole-CI** via ERβ.

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